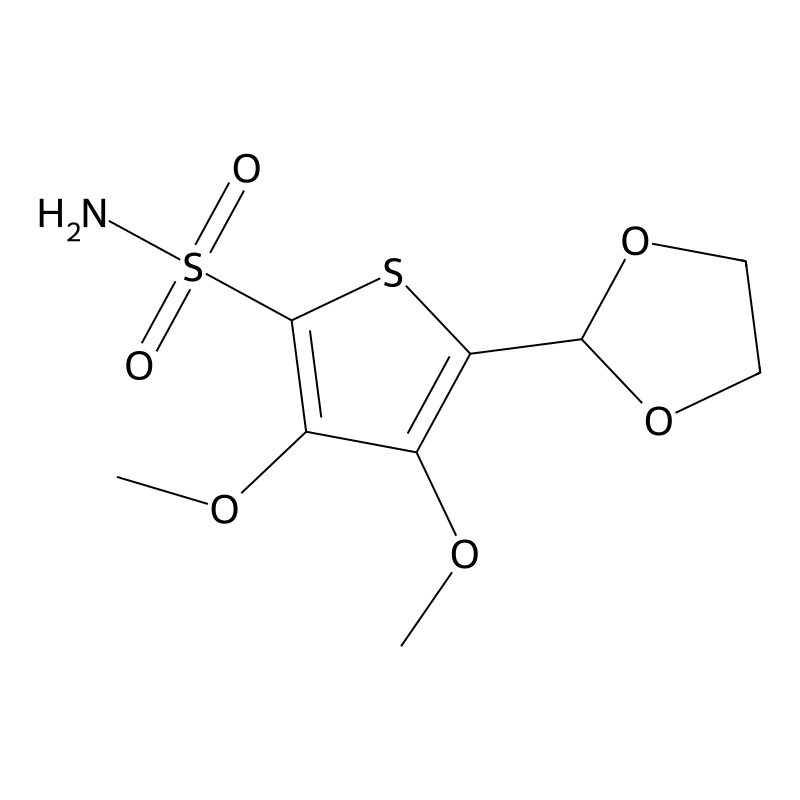5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with methoxy groups and a sulfonamide functional group. The molecular formula for this compound is and it has a molecular weight of approximately 295.33 g/mol. This compound features a dioxolane ring, which contributes to its stability and reactivity. The predicted boiling point of this compound is around 486.4 ± 55.0 °C .
The chemical reactivity of 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide can be attributed to the presence of the sulfonamide group, which is known for its ability to participate in various nucleophilic substitution reactions. Additionally, the methoxy groups can undergo reactions such as methylation and demethylation under certain conditions. The thiophene moiety can also engage in electrophilic aromatic substitution reactions, making this compound versatile in synthetic organic chemistry.
The synthesis of 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide can be achieved through several methods:
- Starting Materials: The synthesis typically begins with commercially available thiophene derivatives.
- Formation of Dioxolane: A dioxolane ring can be formed through the reaction of an appropriate aldehyde with a diol under acidic conditions.
- Sulfonamide Formation: The sulfonamide group can be introduced via reaction with sulfonyl chloride or sulfonic acid derivatives.
- Dimethoxylation: The methoxy groups can be added using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
These steps may vary depending on specific experimental conditions and desired yields .
5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide could have potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. It may serve as a starting material for the development of new pharmaceuticals targeting bacterial infections or as a building block in organic synthesis for creating more complex molecules.
Interaction studies involving this compound would typically focus on its binding affinity to biological targets such as enzymes or receptors. Given the presence of the sulfonamide group, it may interact with enzymes involved in bacterial cell wall synthesis or other metabolic pathways. Further studies are necessary to elucidate these interactions and their implications for therapeutic efficacy.
Several compounds share structural similarities with 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide. These include:
- 5-Amino-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonamide functionality but lacks the dioxolane and methoxy groups.
- 3-Methylthiophene-2-sulfonamide: Similar in having a thiophene ring and sulfonamide group but does not contain the dioxolane structure.
- 4-Methoxythiophene: Contains a methoxy group but lacks both the sulfonamide and dioxolane functionalities.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide | Dioxolane ring, dimethoxy groups | Combination of dioxolane and dimethoxy thiophene |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Sulfonamide group | Lacks dioxolane and methoxy groups |
| 3-Methylthiophene-2-sulfonamide | Thiophene ring with sulfonamide | No dioxolane or methoxy groups |
| 4-Methoxythiophene | Methoxy group | No sulfonamide or dioxolane |
The uniqueness of 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide lies in its combination of functional groups that may enhance its biological activity compared to these other compounds. Further research is needed to fully explore its potential applications and interactions within biological systems.








